molecular formula C13H18N2O B1623432 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine CAS No. 55745-69-2

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine

Cat. No.: B1623432
CAS No.: 55745-69-2
M. Wt: 218.29 g/mol
InChI Key: WVVYETFQVXIRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine (CAS 55745-69-2) is a piperazine derivative featuring a 2,3-dihydrobenzofuran moiety linked via a methyl group to the piperazine ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol and a LogP of 1.42, indicating moderate lipophilicity . The compound is synthesized as a white solid and is commonly analyzed via reverse-phase HPLC . Its structural uniqueness lies in the partially saturated benzofuran ring, which distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVYETFQVXIRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204299
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-69-2
Record name 1-[(2,3-Dihydro-5-benzofuranyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55745-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2,3-dihydro-5-benzofuryl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

WAY-658430-A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine has been studied for its effects on cellular signaling pathways. Research indicates that it influences gene expression and cell signaling, which may have implications in therapeutic areas such as:

  • Neuroscience : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
  • Cancer Research : Preliminary studies suggest that it may alter pathways involved in tumorigenesis, warranting further investigation into its anticancer properties.

Chromatographic Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of reverse-phase HPLC with the following parameters:

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
  • Column Type : Newcrom R1 HPLC column, which is beneficial for separating impurities and analyzing pharmacokinetics.

This method is scalable and suitable for both qualitative and quantitative analyses of the compound in various matrices .

Separation Techniques

A study conducted by SIELC Technologies demonstrated the effectiveness of using smaller 3 µm particle columns for fast UPLC applications. This technique not only improves resolution but also enhances the speed of analysis, making it ideal for high-throughput environments. The study highlighted that the method could be used to isolate impurities during preparative separations .

Cellular Impact Studies

Research has shown that 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine affects cell signaling pathways significantly. For instance, a study indicated that the compound led to alterations in gene expression profiles in specific cell lines. This effect suggests potential applications in drug design aimed at modulating these pathways for therapeutic benefits.

Mechanism of Action

The mechanism of action of WAY-658430-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxygen-Containing Heterocycles

1-[(1,3-Benzodioxol-5-yl)methyl]piperazine Derivatives

Compounds I–III in feature a 1,3-benzodioxole group (two oxygen atoms) instead of a dihydrobenzofuran. The benzodioxole substituent adopts an equatorial position in the chair-conformed piperazine ring, similar to the dihydrobenzofuryl group in the target compound.

1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine (Elopiprazole)

This compound () shares the benzofuran core but includes a fluorophenyl-pyrrole substituent.

Phenyl- and Benzylpiperazine Analogues

1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

These phenylpiperazines () are selective serotonin receptor agonists. mCPP (LogP ~2.1) and TFMPP (LogP ~2.8) are more lipophilic than the target compound (LogP 1.42), which may influence blood-brain barrier penetration. The dihydrobenzofuran group in the target compound could reduce steric hindrance compared to bulky substituents like trifluoromethyl in TFMPP .

Benzhydrylpiperazine Derivatives

Compounds 4a–b () feature a benzhydryl (diphenylmethyl) group. Their higher molecular weights (~350 g/mol) and LogP values (~4.0) suggest greater hydrophobicity than the target compound. The dihydrobenzofuran group may offer a balance between hydrophobicity and solubility for pharmacological applications .

Piperazine Derivatives with Heterocyclic Appendages

Triazole- and Nitroimidazole-Linked Piperazines

describes piperazines conjugated with triazole and nitroimidazole moieties. These compounds exhibit antitumor activity, but their larger size (molecular weights >450 g/mol) and polar functional groups (e.g., nitro) contrast with the compact dihydrobenzofuran group in the target compound, which may prioritize CNS penetration .

Indenyloxy-Phenethylpiperazines

Compounds 13–25 () include a dihydroindenyloxy-phenethyl group. Their melting points (65–118°C) and yields (43–68%) provide benchmarks for synthetic feasibility.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Molecular Formula Molecular Weight LogP Key Substituent Biological Activity
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine C₁₃H₁₈N₂O 218.3 1.42 Dihydrobenzofuran-methyl Not reported
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 230.2 ~2.8 3-Trifluoromethylphenyl 5-HT₁B/1C agonist
1-(3-Chlorophenyl)piperazine (mCPP) C₁₀H₁₃ClN₂ 196.7 ~2.1 3-Chlorophenyl 5-HT₂C agonist
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine (I) C₁₉H₁₉FN₂O₃ 342.4 ~2.5 Benzodioxole-methyl Crystallographic data
Benzhydrylpiperazine (4a) C₁₇H₂₀N₂ 252.4 ~4.0 Diphenylmethyl Synthetic intermediate

Structure-Activity Relationship (SAR) Considerations

  • Electron-Donating Effects : The oxygen in dihydrobenzofuran may engage in hydrogen bonding, similar to benzodioxole derivatives, but with reduced steric bulk .
  • Conformational Flexibility : The chair conformation of the piperazine ring (common in analogues like ) suggests that the dihydrobenzofuran-methyl group occupies an equatorial position, minimizing torsional strain .

Biological Activity

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine belongs to a class of compounds known as piperazine derivatives. These compounds are characterized by their piperazine ring structure, which is often modified to enhance biological activity. The synthesis of this compound typically involves the reaction of benzofuran derivatives with piperazine under specific conditions that promote the formation of the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine. The compound has been tested against various bacterial strains, demonstrating significant activity.

Table 1: Antimicrobial Activity of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.96 - 7.81 μg/mLNot specified
Escherichia coliNot effectiveNot applicable
Klebsiella pneumoniaeModerate (specific MIC not reported)Not applicable
Pseudomonas aeruginosaNo activityNot applicable

The compound exhibited strong antibacterial effects , particularly against Staphylococcus aureus, with MIC values ranging from 0.96 to 7.81 μg/mL . However, it showed limited or no activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine has been evaluated for its anti-inflammatory effects . In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages demonstrated that this compound can significantly reduce inflammation markers.

Table 2: Anti-inflammatory Effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine

Concentration (μg/mL)Inhibition Rate (%)
186.87
294.48

At concentrations of 1.0 and 2.0 μg/mL , the compound inhibited nitric oxide production by 86.87% and 94.48% , respectively . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Case Study 1: A study focused on the synthesis and evaluation of piperazine derivatives, including 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine, found that these compounds displayed multidirectional antimicrobial activity against both Gram-positive and selected Gram-negative bacteria .

Case Study 2: Another investigation assessed the anti-inflammatory properties in a cellular model and concluded that the compound significantly modulates inflammatory responses in macrophages, indicating its potential use in anti-inflammatory therapies .

Preparation Methods

Alkylation of 2-Hydroxyacetophenone Derivatives

2′-Hydroxyacetophenone derivatives are alkylated with ethyl 2-chloroacetate under basic conditions (K₂CO₃, DMF, 60°C), yielding ethyl 2-(2-acetylphenoxy)acetate intermediates. For example:
$$
\text{2-Hydroxy-5-methylacetophenone + ClCH₂COOEt → Ethyl 2-(2-acetyl-5-methylphenoxy)acetate}
$$
Yield : 75–85% after recrystallization.

Ester Hydrolysis and Cyclization

The ester intermediate undergoes hydrolysis (NaOH, EtOH/H₂O) to form 2-(2-acetylphenoxy)acetic acid, followed by cyclization in acetic anhydride/sodium acetate to yield 3-methyl-2,3-dihydrobenzofuran:
$$
\text{Ethyl 2-(2-acetylphenoxy)acetate → 2-(2-Acetylphenoxy)acetic acid → 3-Methyl-2,3-dihydrobenzofuran}
$$
Key Modification : Bromination at the 5-position using N-bromosuccinimide (NBS) and AIBN in CCl₄ introduces the halomethyl group.

Coupling with Piperazine

The halomethyl-dihydrobenzofuran reacts with piperazine under optimized conditions:

Nucleophilic Substitution

A mixture of 5-(bromomethyl)-2,3-dihydrobenzofuran and piperazine (2.5 equiv) in acetonitrile, heated at 80°C for 12 hours, affords the target compound. Excess piperazine ensures mono-alkylation:
$$
\text{5-(BrCH₂)-2,3-dihydrobenzofuran + Piperazine → 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine + HBr}
$$
Yield : 60–70% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Mitsunobu Reaction

For alcohol intermediates (e.g., 5-(hydroxymethyl)-2,3-dihydrobenzofuran), the Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and piperazine provides an alternative pathway:
$$
\text{5-(HOCH₂)-2,3-dihydrobenzofuran + Piperazine → Target compound}
$$
Yield : 50–55%.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water/0.1% H₃PO₄) resolves the compound with a retention time of 6.2 minutes. Preparative HPLC (C18, isocratic 65% MeOH) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.50 (t, J = 8.8 Hz, 2H, OCH₂), 3.60 (s, 2H, CH₂N), 3.10–2.90 (m, 8H, piperazine), 2.75 (t, J = 8.8 Hz, 2H, CH₂).
  • MS (ESI+) : m/z 219.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 5-Bromomethyl-dihydrobenzofuran 70 99 High efficiency, scalable
Mitsunobu Reaction 5-Hydroxymethyl-dihydrobenzofuran 55 98 Avoids halogenation steps

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to lower reagent costs.
  • Byproduct Management : HBr generated during alkylation is neutralized with aqueous NaHCO₃.
  • Safety : Exothermic reactions require controlled addition of brominating agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine, and how can reaction conditions be optimized?

  • Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a benzofuran-containing alkyl halide with piperazine in a polar aprotic solvent (e.g., DCM or DMF) under reflux. Catalytic bases like triethylamine or DIPEA enhance reaction efficiency . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent choice to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine and benzofuran moieties. IR spectroscopy can identify functional groups like ethers or amines .
  • Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended). GC-MS or LC-MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms empirical formula accuracy, especially for novel derivatives .

Q. What solvent systems and storage conditions ensure compound stability?

  • Methodology : The compound should be stored in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis. Solubility tests in DMSO, ethanol, or aqueous buffers (pH 7.4) guide experimental use. Avoid prolonged exposure to light or moisture, as dihydrobenzofuran derivatives may degrade under acidic/oxidative conditions .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodology :

  • ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. For example, the benzofuran group may enhance logP, affecting membrane permeability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). The piperazine moiety’s flexibility allows diverse binding conformations, which can be refined via molecular dynamics simulations .

Q. What experimental approaches validate contradictory reports on this compound’s biological activity?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity, serum-free media) to minimize variability. For antimicrobial assays, follow CLSI guidelines for MIC determination .
  • Dose-Response Curves : Use Hill slope analysis to confirm potency (EC50_{50}) and efficacy (Emax_{max}). Compare results across multiple assays (e.g., fluorescence-based vs. colorimetric) to identify assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) to the benzofuran or piperazine ring. For example, fluorination at the benzofuran 5-position may enhance metabolic stability .
  • Functional Assays : Test analogs against related targets (e.g., serotonin vs. dopamine receptors) to map pharmacophore requirements. Radioligand binding assays quantify affinity (Ki_i) and selectivity ratios .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodology :

  • Acute Toxicity Screening : Perform OECD 423-guided rodent studies to determine LD50_{50}. Monitor hepatic (ALT/AST) and renal (creatinine) biomarkers post-administration .
  • Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides from dihydrobenzofuran oxidation) that may cause off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.